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Abstract
Concanamycin C, a potent macrolide antibiotic produced by the bacterium Streptomyces

diastatochromogenes, stands as a significant member of the concanamycin family.[1] These

18-membered macrolides are renowned for their profound biological activities, primarily as

specific and potent inhibitors of vacuolar-type H+-ATPase (V-ATPase). This inhibitory action

disrupts cellular pH homeostasis, leading to a cascade of downstream effects that confer upon

concanamycins a diverse range of biological functions, including antifungal, antiviral, anti-

osteoporotic, and immunosuppressive properties.[2] This technical guide provides an in-depth

overview of the discovery, biosynthesis, isolation, purification, and biological characterization of

Concanamycin C, with a focus on the experimental methodologies and quantitative data

essential for researchers in the fields of natural product chemistry, drug discovery, and

molecular biology.

Introduction
Streptomyces diastatochromogenes is a notable producer of a variety of bioactive secondary

metabolites, including the concanamycin family of antibiotics (Concanamycins A, B, and C).[1]

The concanamycins were first isolated as effective inhibitors of the proliferation of mouse

splenic lymphocytes stimulated by concanavalin A.[3] While active against various fungi and
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yeasts, they do not exhibit significant antibacterial activity.[3] The primary mechanism of action

for the concanamycin family is the potent and specific inhibition of V-type ATPases, which are

crucial proton pumps in eukaryotic cells.

This guide will focus specifically on Concanamycin C, detailing the scientific journey from its

microbial origin to its characterization as a V-ATPase inhibitor.

Physicochemical and Biological Properties
A summary of the key physicochemical and biological properties of Concanamycin C is

presented below.

Property Value Reference

Molecular Formula C45H74O13
Inferred from related

compounds

Molecular Weight 823.1 g/mol
Inferred from related

compounds

Appearance Colorless oil [3]

Solubility

Soluble in methanol, ethanol,

chloroform, acetone, ethyl

acetate, and DMSO.

[4]

Storage

Store at +4°C. Solutions can

be stored at -20°C for up to

one month.

[2]

Primary Mechanism of Action

Potent and specific inhibitor of

vacuolar-type H+-ATPase (V-

ATPase).

[2]

Biological Activities

Antifungal, anti-yeast, antiviral,

anti-osteoporotic,

immunosuppressive.

[2]

Experimental Protocols
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Fermentation of Streptomyces diastatochromogenes
The production of Concanamycin C is achieved through the fermentation of Streptomyces

diastatochromogenes. The following protocol is a synthesized representation based on

established methods for Streptomyces fermentation.

3.1.1. Media Composition

Seed Medium:

Glucose: 10 g/L

Starch: 30 g/L

Bacto Peptone: 5 g/L

Peanut Meal: 10 g/L

Yeast Extract: 5 g/L

CaCO₃: 2 g/L

pH adjusted to 7.0 before sterilization.[5]

Production Medium (Gauze's Synthetic Medium No. 1):

Soluble Starch: 20 g/L

KNO₃: 1 g/L

K₂HPO₄: 0.5 g/L

MgSO₄·7H₂O: 0.5 g/L

NaCl: 0.5 g/L

FeSO₄·7H₂O: 0.01 g/L

pH adjusted to 7.2-7.4 before sterilization.[3]
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3.1.2. Fermentation Conditions

Inoculum Preparation: A well-sporulated culture of Streptomyces diastatochromogenes from

an agar slant is used to inoculate the seed medium. The seed culture is incubated at 28°C

for 2-3 days on a rotary shaker at 200 rpm.

Production Culture: The production medium is inoculated with 5-10% (v/v) of the seed

culture.

Incubation: The production culture is incubated at 28°C for 5-7 days with vigorous aeration

and agitation (e.g., 200 rpm in shake flasks).

Monitoring: The production of Concanamycin C can be monitored by periodically sampling

the culture and analyzing the extract using High-Performance Liquid Chromatography

(HPLC).

Fermentation Workflow for Concanamycin C Production

Inoculum Development Production Stage Harvesting

Spore_Stock Seed_CultureInoculation Production_CultureInoculation (5-10% v/v) Incubation28°C, 5-7 days MonitoringHPLC Analysis Harvest
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Fermentation workflow for Concanamycin C production.

Extraction and Purification of Concanamycin C
The following protocol outlines the extraction and purification of Concanamycin C from the

fermentation broth and mycelium.

Harvesting: After fermentation, the culture broth is centrifuged to separate the mycelium from

the supernatant.

Mycelial Extraction: The mycelial cake is extracted with acetone or methanol. The solvent is

then evaporated under reduced pressure to yield a crude extract.
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Solvent Partitioning: The crude extract is dissolved in ethyl acetate and partitioned against

water to remove water-soluble impurities. The ethyl acetate layer is collected and

evaporated.

Silica Gel Chromatography: The resulting residue is subjected to column chromatography on

silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and

monitored by Thin Layer Chromatography (TLC).

Preparative HPLC: Fractions containing Concanamycin C are pooled, concentrated, and

further purified by preparative reverse-phase HPLC (e.g., using a C18 column) with a

methanol-water gradient to yield pure Concanamycin C.[5]
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Extraction and Purification Workflow
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Extraction and purification workflow for Concanamycin C.
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Structure Elucidation
The structure of Concanamycin C was determined using a combination of spectroscopic

techniques.

Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is used to determine the

exact molecular weight and elemental composition.

NMR Spectroscopy:

¹H NMR: Provides information on the number and types of protons and their neighboring

environments.

¹³C NMR: Determines the number and types of carbon atoms.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the

connectivity of atoms within the molecule. COSY (Correlation Spectroscopy) identifies

proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates

protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond

Correlation) shows correlations between protons and carbons over two to three bonds,

which is essential for assembling the carbon skeleton and placing substituents.[3]

While a complete, published NMR dataset specifically for Concanamycin C is not readily

available, the data for the closely related Concanamycin H can provide a reference for

expected chemical shifts.[3]

Biosynthesis of Concanamycin C
The biosynthesis of concanamycins is governed by a large polyketide synthase (PKS) gene

cluster.[6][7] The backbone of Concanamycin C is assembled by a type I modular PKS. The

biosynthesis of Concanamycin A in Streptomyces neyagawaensis has been studied, and the

gene cluster spans over 100 kbp and contains 28 open reading frames (ORFs).[7] The

biosynthesis of Concanamycin C is expected to follow a similar pathway, with variations in the

starter or extender units incorporated by the PKS modules.

The PKS modules are responsible for the iterative condensation of acyl-CoA precursors, such

as acetyl-CoA, propionyl-CoA, and methylmalonyl-CoA, to form the polyketide chain. Following
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the assembly of the polyketide backbone, it undergoes cyclization to form the 18-membered

macrolactone ring. Subsequent post-PKS modifications, including glycosylation and other

tailoring reactions, lead to the final structure of Concanamycin C.

Putative Biosynthetic Pathway of Concanamycin C
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Putative biosynthetic pathway of Concanamycin C.

Biological Activity and Mechanism of Action
V-ATPase Inhibition
The primary molecular target of Concanamycin C is the vacuolar-type H+-ATPase (V-

ATPase). This enzyme is a multi-subunit proton pump responsible for acidifying various

intracellular compartments, such as lysosomes, endosomes, and the Golgi apparatus. The
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IC50 value for V-ATPase inhibition by the closely related Concanamycin A is approximately 10

nM.[8][9] Concanamycin C is expected to have a similar high potency.

Downstream Cellular Effects and Signaling Pathways
By inhibiting V-ATPase, Concanamycin C disrupts the proton gradient across vesicular

membranes, leading to an increase in the pH of these organelles. This has several significant

downstream consequences on cellular signaling and function:

Inhibition of Lysosomal Degradation: The acidic environment of lysosomes is essential for

the activity of degradative enzymes. V-ATPase inhibition impairs lysosomal function, leading

to the accumulation of undigested material.

Disruption of Endosomal Trafficking and Receptor Signaling: The proper sorting and

trafficking of receptors and their ligands through the endosomal pathway are pH-dependent.

V-ATPase inhibition can interfere with signaling pathways that rely on endocytosis, such as

the Notch, Wnt, and TGF-β pathways.

Impairment of Autophagy: The fusion of autophagosomes with lysosomes to form

autolysosomes is a pH-sensitive process. Inhibition of V-ATPase can block this fusion,

leading to an accumulation of autophagosomes.

Induction of Apoptosis: In some cell types, the cellular stress caused by V-ATPase inhibition

can trigger programmed cell death (apoptosis).
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Signaling Pathways Affected by Concanamycin C
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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